Product packaging for 4-Bromo-2-sulfobenzoic acid(Cat. No.:CAS No. 62473-98-7)

4-Bromo-2-sulfobenzoic acid

Cat. No.: B14516689
CAS No.: 62473-98-7
M. Wt: 281.08 g/mol
InChI Key: OXRFXBPBIMTBDD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Sulfonated Aromatic Carboxylic Acids

4-Bromo-2-sulfobenzoic acid belongs to the class of halogenated and sulfonated aromatic carboxylic acids. The presence of three distinct functional groups on the aromatic ring—carboxyl, sulfonyl, and bromo groups—imparts a unique combination of properties. The sulfonic acid group, being a strong acid, and the carboxylic acid group can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. The bromine atom, a halogen, can participate in halogen bonding and serves as a reactive site for further functionalization, for instance, through cross-coupling reactions. This trifunctionality allows for the construction of complex and multidimensional supramolecular architectures.

The interplay of these functional groups governs the compound's reactivity and its utility in various synthetic applications. For example, the sulfonic acid and carboxylic acid moieties are key to the formation of metal-organic frameworks (MOFs) and coordination polymers, as they can bind to metal centers in various coordination modes. researchgate.netresearchgate.net The bromine atom can be used to tune the electronic properties of the resulting materials or to introduce additional functionalities.

Foundational Aspects and Research Trajectories of this compound

The foundational aspects of this compound are rooted in its chemical structure and physical properties. These characteristics are pivotal for its application in the design and synthesis of new materials.

Physicochemical Properties of this compound

PropertyValue
CAS Number62473-98-7
Molecular FormulaC₇H₅BrO₅S
Molecular Weight281.08 g/mol
AppearanceWhite to light yellow powder or crystal
Melting Point215-220 °C

Note: The data in this table is compiled from various chemical suppliers and databases. chemsrc.comchemicalbook.com

The primary research trajectory for this compound is its use as a versatile building block, or "linker," in the field of coordination chemistry. researchgate.netresearchgate.net Researchers have increasingly utilized this compound to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials are of significant interest due to their potential applications in gas storage, catalysis, and as luminescent materials.

The sulfonic and carboxylic acid groups can deprotonate and coordinate to metal ions, forming extended networks. The presence of the bromo substituent can influence the resulting structure and properties of the coordination polymer. For instance, it can introduce steric hindrance that affects the packing of the polymer chains or participate in halogen bonding, which can further stabilize the crystal structure.

Recent studies have explored the synthesis of coordination polymers using this compound with various transition metals. These studies have revealed a rich structural diversity, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.netacs.orgnih.gov The specific architecture is influenced by factors such as the choice of metal ion, the reaction conditions (e.g., temperature and solvent), and the presence of other "auxiliary" ligands. nih.gov The investigation into the magnetic and luminescent properties of these materials is an active area of research, with the goal of developing new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrO5S B14516689 4-Bromo-2-sulfobenzoic acid CAS No. 62473-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62473-98-7

Molecular Formula

C7H5BrO5S

Molecular Weight

281.08 g/mol

IUPAC Name

4-bromo-2-sulfobenzoic acid

InChI

InChI=1S/C7H5BrO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)

InChI Key

OXRFXBPBIMTBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 2 Sulfobenzoic Acid

Oxidation Protocols for Substituted Benzenesulfonic Acids

The synthesis of sulfobenzoic acids often involves the oxidation of a methyl group on a benzenesulfonic acid scaffold. The development of regioselective and efficient oxidation protocols is crucial for both laboratory and industrial-scale production. A key precursor for 4-Bromo-2-sulfobenzoic acid is 4-Bromo-2-toluenesulfonic acid, whose methyl group is oxidized to a carboxylic acid.

Regioselective Oxidation of Toluenesulfonic Acid Analogues

The regioselective oxidation of the methyl group in 2-substituted-4-toluenesulfonic acids is a critical step in producing the corresponding 2-substituted-4-sulfobenzoic acids. google.com This transformation specifically targets the alkyl substituent while leaving the aromatic ring and the existing sulfonyl and bromo groups intact. The process is foundational for creating the carboxylic acid functionality characteristic of the final product. The reaction selectively converts the toluene (B28343) moiety into a benzoic acid moiety, demonstrating high regioselectivity. google.com

Catalytic and Non-Catalytic Oxidation Systems

Both catalytic and non-catalytic systems have been explored for the oxidation of substituted toluenesulfonic acids. A particularly effective method involves the use of sodium hypochlorite (B82951) in a non-catalytic system. google.com This approach is noteworthy as it circumvents the need for metal or phase transfer catalysts, which simplifies the process and reduces costs associated with production and catalyst disposal. google.com The reaction can be carried out efficiently in a single aqueous phase. google.com

While sodium hypochlorite is effective, other oxidizing agents are also used for similar transformations, such as the oxidation of p-bromotoluene to 4-bromobenzoic acid. These include potassium permanganate (B83412) and liquid-phase oxidation using oxygen with catalysts like cobalt acetate (B1210297) and manganese acetate. google.comguidechem.com Another system utilizes Oxone® in conjunction with a catalyst like 2-iodoxy-5-methylbenzenesulfonic acid for the selective oxidation of substituted benzyl (B1604629) alcohols to benzoic acids. orgsyn.org However, the sodium hypochlorite method for substituted toluenesulfonic acids offers a distinct advantage by avoiding the need for such catalysts. google.com

Process Optimization for Industrial and Laboratory Scale Synthesis

For both industrial and laboratory applications, process optimization is key to achieving high yields and purity in a cost-effective manner. The sodium hypochlorite-mediated oxidation of 2-(substituted)-4-toluenesulfonic acid presents a streamlined process. google.com The reaction is typically performed at moderate temperatures, with reflux temperatures between 100-105°C being preferable, for a duration of about one hour. google.com A molar excess of sodium hypochlorite is used to ensure complete conversion of the starting material. google.com The simplicity of conducting the reaction in a single aqueous phase without additional catalysts makes it an attractive option for large-scale synthesis, significantly lowering production costs and eliminating concerns over the disposal of spent catalysts. google.com

Table 1: Reaction Conditions for Sodium Hypochlorite Mediated Oxidation
ParameterConditionReference
OxidantSodium Hypochlorite (NaOCl) google.com
CatalystNone required google.com
Solvent/PhaseAqueous (single phase) google.com
Temperature50°C - 150°C (100-105°C preferred) google.com
StoichiometryMolar excess of NaOCl (3-4 molar excess is most preferable) google.com
Reaction Time~1 hour at reflux google.com

Strategies for Aromatic Bromination within Sulfobenzoic Acid Scaffolds

Introducing a bromine atom at a specific position on an aromatic ring that already contains other substituents requires careful consideration of the directing effects of those groups.

Direct Bromination and its Regioselectivity Considerations

Direct bromination of a 2-sulfobenzoic acid scaffold is not a viable route for the synthesis of this compound. The sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups are both electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. Therefore, attempting to directly brominate 2-sulfobenzoic acid would likely lead to the bromine atom being added to the position meta to both groups, such as position 5, rather than the desired position 4. This lack of appropriate regioselectivity makes direct bromination an unsuitable strategy for this specific isomer.

Indirect Bromination via Precursors

To overcome the regioselectivity challenges of direct bromination, indirect methods using precursors are employed. A highly effective strategy is the use of the Sandmeyer reaction, which allows for the introduction of a bromo group onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This method provides a reliable pathway to achieve substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org

A plausible synthetic route begins with a precursor like 4-amino-2-toluenesulfonic acid. The amino group (-NH₂) is a strong ortho-, para-director, which would have facilitated an earlier bromination step if needed, but its primary role in this context is to be converted into a diazonium salt. The synthesis sequence would be:

Diazotization : The aromatic amino group of the precursor is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.org

Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which replaces the diazonium group with a bromine atom. wikipedia.orgnih.gov This step yields 4-bromo-2-toluenesulfonic acid.

Oxidation : The methyl group of 4-bromo-2-toluenesulfonic acid is subsequently oxidized to a carboxylic acid using the methods described in section 2.1, yielding the final product, this compound.

This indirect, multi-step approach allows for precise control over the placement of the bromo substituent, making it a superior strategy for the synthesis of this compound.

Table 2: Comparison of Bromination Strategies
StrategyDescriptionRegioselectivity Outcome for 4-Bromo ProductFeasibility
Direct BrominationElectrophilic substitution on 2-sulfobenzoic acid.Poor; -SO₃H and -COOH groups direct to meta positions (e.g., position 5).Not viable
Indirect Bromination (via Sandmeyer Reaction)Replacement of an amino group on a precursor molecule with bromine via a diazonium salt. wikipedia.orgorganic-chemistry.orgExcellent; placement of the bromo group is determined by the position of the initial amino group.Viable and preferred

Multi-Step Synthesis and Convergent Routes

Multi-step synthesis provides a versatile approach to complex molecules by systematically introducing functional groups in a controlled manner. For this compound, two primary retrosynthetic disconnections are considered: assembly from simpler benzene (B151609) derivatives and the sequential introduction of the carboxyl and sulfonic acid functionalities.

Assembly from Simpler Benzene Derivatives

A common strategy for the synthesis of this compound involves a multi-step sequence starting from readily available benzene derivatives like toluene. This approach leverages the directing effects of the substituents to guide the introduction of the bromo, sulfo, and carboxyl groups to the desired positions.

A plausible synthetic pathway beginning with toluene is outlined below:

Bromination of Toluene: The synthesis can commence with the electrophilic bromination of toluene. The methyl group is an ortho-, para-director, leading to a mixture of o-bromotoluene and p-bromotoluene. The para isomer is typically the major product due to reduced steric hindrance and can be separated from the ortho isomer by distillation.

Sulfonation of p-Bromotoluene: The next step is the sulfonation of p-bromotoluene. The methyl group is activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The sulfonic acid group will be directed to the positions ortho to the methyl group and ortho to the bromine atom. This results in the formation of 4-bromo-2-methylbenzenesulfonic acid as the desired product, although the formation of other isomers is possible. The reaction is typically carried out using fuming sulfuric acid (oleum).

Oxidation of 4-Bromo-2-methylbenzenesulfonic acid: The final step is the oxidation of the methyl group of 4-bromo-2-methylbenzenesulfonic acid to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. A general method for the oxidation of substituted toluenesulfonic acids involves reacting the sulfonic acid with at least a molar excess of sodium hypochlorite in the absence of a catalyst, followed by heating the mixture to reflux and subsequent acidification. google.com

StepReactantReagents and ConditionsProduct
1TolueneBr2, FeBr3p-Bromotoluene
2p-BromotolueneFuming H2SO4 (Oleum)4-Bromo-2-methylbenzenesulfonic acid
34-Bromo-2-methylbenzenesulfonic acid1. Sodium hypochlorite (excess), reflux2. AcidificationThis compound

Sequential Introduction of Carboxyl and Sulfonic Acid Functionalities

An alternative approach involves the sequential introduction of the carboxyl and sulfonic acid groups onto a pre-functionalized benzene ring. This can be approached in two ways: sulfonation of a brominated benzoic acid or carboxylation of a brominated sulfonic acid.

Sulfonation of 4-Bromobenzoic Acid:

This route begins with the commercially available 4-bromobenzoic acid. The challenge in this approach lies in controlling the regioselectivity of the sulfonation reaction. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Therefore, the sulfonation of 4-bromobenzoic acid can lead to a mixture of isomers. The sulfonic acid group could be introduced at the position ortho to the bromine (position 3) or at the position meta to the carboxylic acid and ortho to the bromine (position 2). The reaction conditions, such as the concentration of sulfuric acid and temperature, can influence the product distribution.

ReactantReagents and ConditionsPotential Products
4-Bromobenzoic acidFuming H2SO4 (Oleum)This compound and/or 4-Bromo-3-sulfobenzoic acid

Further research into optimizing reaction conditions would be necessary to favor the formation of the desired 2-sulfo isomer.

Carboxylation of Bromobenzenesulfonic Acid:

This conceptual route would involve the introduction of a carboxyl group onto a bromobenzenesulfonic acid precursor. Direct carboxylation of an aromatic C-H bond is challenging. A more feasible, though complex, approach might involve the conversion of a suitable functional group into a carboxylic acid. For instance, if 4-bromo-2-methylbenzenesulfonic acid is considered an intermediate as in the previous section, the final step is effectively a "carboxylation" of the benzylic position via oxidation.

Direct carboxylation of bromobenzenes can be achieved under specific conditions, for example, through the formation of an organometallic reagent followed by reaction with carbon dioxide. However, the presence of the acidic sulfonic acid group would complicate this approach, likely requiring protection-deprotection steps, adding to the complexity of the synthesis.

Derivatization Chemistry of 4 Bromo 2 Sulfobenzoic Acid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of esters, acid chlorides, and anhydrides, which are key intermediates for further synthetic transformations.

The carboxylic acid group of 4-bromo-2-sulfobenzoic acid can be readily converted to its corresponding esters through various esterification methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. For instance, the esterification of structurally similar compounds like 4-bromo-2-methylbenzoic acid is effectively carried out by dissolving it in methanol (B129727) with sulfuric acid as a catalyst. google.com Similarly, methyl esters of related compounds like 4-bromo-2-chlorobenzoic acid have been synthesized by bubbling dry hydrogen chloride gas through a solution of the acid in methanol. chemicalbook.com

Another effective method for the esterification of aryl carboxylic acids utilizes N-bromosuccinimide (NBS) as a catalyst under mild, metal-free conditions. nih.gov This approach is tolerant of various functional groups and offers a simple synthetic and isolation procedure. nih.gov These methods can be applied to this compound to produce a range of ester analogues, which are valuable intermediates in the synthesis of more complex molecules.

Table 1: Examples of Esterification Reactions for Bromo-substituted Benzoic Acids

The conversion of the carboxylic acid group to a more reactive acid chloride is a fundamental transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). google.comlibretexts.orglibretexts.org For example, the closely related 2-bromo-4-(chlorosulfonyl)benzoyl chloride is synthesized by heating the potassium salt of 2-bromo-4-sulfobenzoic acid with thionyl chloride and DMF. google.com This reaction transforms the less reactive carboxylic acid into a highly electrophilic acid chloride, which can readily react with a variety of nucleophiles to form amides, esters, and other acyl derivatives.

The formation of anhydrides from this compound can proceed via two main pathways: the formation of a carboxylic anhydride (B1165640) or a mixed sulfonic-carboxylic anhydride. Cyclic anhydrides involving both the sulfonic and carboxylic acid groups are known to form from related sulfobenzoic acids. For instance, o-sulfobenzoic anhydride can be prepared by heating the corresponding acid potassium salt with reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org The existence of compounds like tetrabromo-2-sulfobenzoic acid cyclic anhydride further supports the feasibility of forming such intramolecular structures. sigmaaldrich.comcalpaclab.com These anhydrides serve as reactive intermediates for acylation reactions.

Sulfonic Acid Derivative Synthesis

The sulfonic acid group offers another handle for chemical modification, primarily through the formation of salts or its conversion to more reactive sulfonyl halides.

As a strong acid, the sulfonic acid moiety of this compound readily reacts with bases to form stable sulfonate salts. Treatment with alkali metal hydroxides or carbonates, such as potassium hydroxide (B78521) or sodium bicarbonate, results in the formation of the corresponding potassium or sodium sulfonate salts. google.comsigmaaldrich.com These salts are often crystalline solids with increased water solubility compared to the parent acid. The formation of salts is a straightforward acid-base reaction and is often the first step in derivatization procedures, for example, prior to conversion to a sulfonyl chloride. google.com The potassium salt of 4-sulfobenzoic acid has been used as an intercalating compound in the synthesis of polymer nanocomposites. sigmaaldrich.com

The sulfonic acid group can be converted into a sulfonyl halide, most commonly a sulfonyl chloride, which is a key precursor for the synthesis of sulfonamides. The reaction typically involves treating the sulfonic acid or its salt with a chlorinating agent like thionyl chloride or chlorosulfuric acid. google.comwikipedia.org The resulting sulfonyl chloride is a reactive intermediate.

Sulfonyl chlorides react readily with primary or secondary amines in the presence of a base to yield sulfonamides. wikipedia.org This reaction, known as the Hinsberg reaction, is a cornerstone of sulfonamide synthesis. wikipedia.org The synthesis of sulfonamides is of significant interest due to their wide range of pharmacological activities. nih.govresearchgate.net The general pathway involves the reaction of an aromatic sulfonyl chloride with ammonia (B1221849) or an amine to produce the desired sulfonamide. nih.govucl.ac.uksci-hub.se This two-step sequence, converting the sulfonic acid to a sulfonyl chloride and then to a sulfonamide, allows for the introduction of diverse functionalities onto the sulfur atom of the original this compound molecule.

Table 2: General Synthesis of Sulfonamides

Complex Molecular Architectures and Heterocyclic Derivatives

The presence of the bromine atom on the aromatic ring of this compound opens up possibilities for constructing complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions. The bromo-substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. mdpi.com

By reacting the bromo-derivative with various arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling), a second aryl or heteroaryl group can be introduced, leading to the formation of biaryl structures. mdpi.com Such reactions are pivotal in modern organic synthesis for creating complex molecules from simpler precursors. For example, related compounds like 4-bromo-2-fluorobenzoic acid are known to undergo these coupling reactions to prepare a variety of heterocyclic compounds. guidechem.com

Furthermore, the functional groups of this compound can be utilized to construct fused heterocyclic rings. For instance, derivatives of sulfonamide benzoic acids have been used as starting materials to synthesize benzimidazoles, triazoles, and oxadiazoles (B1248032) through cyclization reactions. nih.gov The combination of cross-coupling reactions at the bromine position and cyclization reactions involving the carboxylic and sulfonic acid derivatives allows for the synthesis of a vast range of complex, polyfunctional, and heterocyclic molecules, making this compound a valuable scaffold in medicinal and materials chemistry. mdpi.com

Cyclization Reactions Involving Adjacent Functionalities (e.g., Benzothiadiazine derivatives from 2-sulfobenzoic acid)

The ortho-disposed carboxylic and sulfonic acid moieties of 2-sulfobenzoic acid and its derivatives, such as this compound, are key structural features that can be exploited for the synthesis of fused heterocyclic compounds. A prominent example is the formation of benzothiadiazine derivatives, which are of interest in medicinal chemistry. mdpi.comnih.gov

The general strategy to induce cyclization involves converting the acid functionalities into more reactive intermediates. For instance, treatment of a 2-sulfobenzoic acid derivative with chlorinating agents like thionyl chloride can transform the carboxylic acid into an acyl chloride and the sulfonic acid into a sulfonyl chloride. This highly reactive intermediate, a 2-(chlorosulfonyl)benzoyl chloride, can then be reacted with a binucleophile, such as hydrazine (B178648) or its derivatives, to yield a cyclized product. mdpi.com

In a typical reaction sequence starting from an appropriately substituted 2-sulfobenzoic acid, the formation of the 2-(chlorosulfonyl)benzoyl chloride is the first step. Subsequent reaction with hydrazine hydrate (B1144303) leads to a double condensation reaction, where each nitrogen atom of the hydrazine attacks one of the reactive carbonyl or sulfonyl chloride groups. This process results in the formation of a 1,2,3,4-tetrahydro-1,2,3-benzothiadiazine-1,1,4-trione ring system. mdpi.com The bromine substituent at the 4-position of the starting material would be retained on the benzene (B151609) ring of the resulting heterocyclic product.

A representative synthesis is the preparation of 1,2,3,4-tetrahydro-1,2,3-benzothiadiazine-1,1,4-trione from 2-sulfobenzoic acid, which proceeds via the 2-chlorosulfonylbenzoyl chloride intermediate followed by cyclization with hydrazine. mdpi.com Similarly, reacting the intermediate with phenylhydrazine (B124118) yields the corresponding N(2)-phenyl derivative. mdpi.com A recent patent application has described the synthesis of various 2,3-diaryl-1,2,3,4-tetrahydro-1,2,3-benzothiadiazine-1,1,4-triones, starting from the corresponding 2-sulfobenzoic acid. This methodology has been applied to the synthesis of a dibromo derivative, highlighting the applicability to halogenated substrates. mdpi.com

Table 1: Key Intermediates and Reagents in Benzothiadiazine Synthesis

Starting Material Class Key Intermediate Cyclizing Reagent Product Class
2-Sulfobenzoic acids 2-(Chlorosulfonyl)benzoyl chlorides Hydrazine 1,2,3,4-Tetrahydro-1,2,3-benzothiadiazine-1,1,4-triones

Formation of Amide-Sulfonate Conjugates

The differential reactivity of the carboxylic acid and sulfonic acid groups in this compound allows for the selective formation of amide-sulfonate conjugates. These molecules contain both an amide, derived from the carboxylic acid, and a sulfonate group. Such structures are of interest as they combine the features of both functional groups, which can be valuable in the design of new molecules for various applications.

The synthesis of these conjugates typically involves the selective activation of the carboxylic acid group, followed by reaction with an amine. The carboxylic acid can be converted into a more reactive acyl chloride, acyl azide, or activated ester. This activated intermediate can then readily react with a primary or secondary amine to form the corresponding amide bond, leaving the sulfonic acid group intact or as a sulfonate salt. Standard peptide coupling reagents can also be employed for this transformation.

For example, 4-bromo-2-fluorobenzoic acid, a related compound, is used in a series of reactions that includes amidation to synthesize enzalutamide. guidechem.com This demonstrates the feasibility of forming an amide bond from the carboxylic acid group on a similarly substituted benzene ring. The general process of acylation, where an acyl group is introduced into a compound containing an active hydrogen (like an amine), is a fundamental reaction for creating these amide linkages. researchgate.net

Another relevant synthetic strategy involves the direct C-H amidation of benzoic acids using sulfonyl azides, catalyzed by iridium. ibs.re.kr While this method has been used to create ortho-amidated benzoic acids that are subsequently decarboxylated, the core reaction demonstrates the formation of a bond between a nitrogen atom (from a sulfonyl-containing reagent) and the aromatic ring adjacent to a carboxyl group. This forms a type of amide-sulfonate conjugate.

The formation of amide-sulfonate conjugates from this compound would result in a molecule with the general structure shown below, where 'R' and 'R'' represent substituents from the amine used in the reaction.

Table 2: General Approach for Amide-Sulfonate Conjugate Synthesis

Step Reaction Reagents Intermediate/Product
1 Carboxylic Acid Activation Thionyl chloride, Oxalyl chloride, or Peptide coupling agents Acyl chloride or other activated species

This selective derivatization underscores the utility of this compound as a building block for constructing more complex molecules containing both amide and sulfonate functionalities.

Catalytic Applications and Ligand Design Based on 4 Bromo 2 Sulfobenzoic Acid Systems

Development of Modified Sulfobenzoic Acid-Based Ligands

The sulfobenzoic acid framework is a valuable platform for developing ligands that can impart unique properties to metal catalysts, such as enhanced water solubility, modified electronic properties, and novel reactivity. The presence of both a carboxylate and a sulfonate group allows for multiple points of coordination or functionalization, leading to robust and tunable ligand architectures.

Phosphine-sulfonate ligands are a class of ancillary ligands that have been extensively studied for their applications in transition metal catalysis, particularly in polymerization and cross-coupling reactions. researchgate.net A common and effective route to synthesize such ligands involves the use of 2-sulfobenzoic anhydride (B1165640), also known as o-sulfobenzoic anhydride. orgsyn.org

The synthesis typically proceeds through the nucleophilic attack of a phosphine-containing nucleophile on the anhydride. For instance, a lithiated phosphine species can open the anhydride ring to form a phosphine-substituted sulfobenzoic acid. This method provides a straightforward way to introduce a phosphine moiety ortho to the sulfonic acid group on a benzene (B151609) ring.

A general synthetic approach can be outlined as follows:

Preparation of the Nucleophile : A phosphine halide (e.g., dichlorocyclohexylphosphine) is reacted with a lithiated aromatic compound, such as lithiated bromostyrene, to generate a phosphine-containing intermediate. researchgate.net

Reaction with Sulfobenzoic Anhydride : The prepared phosphine nucleophile is then reacted with 2-sulfobenzoic anhydride. The anhydride ring is opened, resulting in the formation of a phosphine-sulfonate ligand where the phosphine and sulfonate groups are positioned on the same aromatic backbone.

This modular synthesis allows for the introduction of various substituents on the phosphorus atom, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. researchgate.net While this example uses the parent 2-sulfobenzoic anhydride, the same principle can be extended to substituted anhydrides, including those derived from 4-bromo-2-sulfobenzoic acid, to create ligands with additional functional handles or modified electronic profiles.

Role in Transition Metal-Catalyzed Organic Transformations

The carbon-bromine bond in this compound is a key functional group for participating in a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are powerful methods for constructing complex organic molecules. nobelprize.orgnih.gov Aryl bromides are common substrates in these transformations due to their optimal reactivity, balancing stability with the ease of oxidative addition to a low-valent palladium center. nih.gov

Substituted bromobenzoic acids, including 4-bromobenzoic acid, have been successfully employed as substrates in Suzuki-Miyaura coupling reactions to synthesize biphenyl carboxylic acids. brainly.ph These reactions typically involve the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. The presence of the carboxylic acid and sulfonic acid groups in this compound can enhance the water solubility of the substrate and the resulting product, potentially allowing the reaction to be performed in aqueous or mixed-aqueous solvent systems. This is a significant advantage from a green chemistry perspective. brainly.ph

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Type
4-Bromobenzoic acid Phenylboronic acid Pd(0) / Ligand Biphenyl-4-carboxylic acid
Aryl Bromide Organoboron Compound Palladium / Phosphine Ligand Biaryl Compound

This table presents generalized examples of cross-coupling reactions involving related substrates to illustrate the potential applications of this compound. brainly.phacs.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three primary steps. libretexts.orgchemrxiv.orgyoutube.com

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (e.g., this compound), breaking the carbon-bromine bond and forming an arylpalladium(II) complex. brainly.ph

Transmetalation : The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. brainly.ph

Reductive Elimination : The two organic groups on the palladium center couple to form a new carbon-carbon bond, yielding the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. brainly.ph

Acidic Catalysis by the Sulfonic Acid Moiety

The sulfonic acid group (–SO₃H) is a strong Brønsted acid, comparable in acidity to sulfuric acid. This functional group can act as a catalyst for a variety of organic reactions that are promoted by acids, such as esterifications, acetalizations, and hydrolysis reactions. mdpi.com

The presence of the sulfonic acid moiety in this compound allows it to function as a bifunctional molecule. It can act as a substrate in metal-catalyzed reactions via its C-Br bond, while the sulfonic acid group can simultaneously or separately serve as an acid catalyst. nih.govacs.org

Materials functionalized with aromatic sulfonic acids have been developed as solid acid catalysts. nih.govresearchgate.net These heterogeneous catalysts offer significant advantages over traditional liquid acids like sulfuric acid, including easier separation from the reaction mixture, reduced corrosivity, and the potential for catalyst recycling. mdpi.com The sulfonic acid group is responsible for creating catalytically active sites. capitalresin.com While this compound itself is a homogeneous catalyst, its structure serves as a model for the active sites in such heterogeneous systems. The catalytic activity is derived from the proton (H⁺) donated by the sulfonic acid group, which can activate electrophiles and facilitate bond-forming or bond-breaking steps in a reaction mechanism. Furthermore, the sulfonation of aromatic compounds is a well-established industrial process, highlighting the stability and utility of the aryl sulfonic acid group. google.comwikipedia.org

Advanced Spectroscopic and Computational Characterization of 4 Bromo 2 Sulfobenzoic Acid

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is fundamental to a compound's physical and chemical properties. Techniques such as X-ray crystallography provide precise atomic coordinates, offering insights into bonding, conformation, and intermolecular interactions.

Table 1: Crystallographic Data for the Analogous Compound 4-Bromo-2-hydroxybenzoic acid researchgate.net

ParameterValue
Chemical FormulaC₇H₅BrO₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.9283 (4)
b (Å)5.9578 (6)
c (Å)15.1246 (14)
α (°)92.925 (3)
β (°)90.620 (4)
γ (°)94.710 (4)
Volume (ų)352.28 (6)
Z2

This data is for an analogous compound and is presented to illustrate typical crystallographic parameters for a similarly substituted benzoic acid.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. The potential for polymorphism in 4-bromo-2-sulfobenzoic acid is significant due to the conformational flexibility of the sulfonic acid and carboxylic acid groups relative to the benzene (B151609) ring, as well as the variety of possible intermolecular interactions.

Studies on other substituted benzoic acids, such as 3-(azidomethyl)benzoic acid, have demonstrated the existence of conformational polymorphs where different molecular arrangements are observed in the crystal structures. nih.gov These variations arise from the energetic accessibility of different conformers. In the case of this compound, the interplay between strong hydrogen bonds from the acid groups, potential π–π stacking of the benzene rings, and halogen bonding from the bromine atom could lead to a complex energy landscape with multiple stable or metastable crystalline forms.

The crystal packing is expected to be dominated by the formation of hydrogen-bonded dimers via the carboxylic acid groups, a feature commonly observed in benzoic acid derivatives. researchgate.net Furthermore, the sulfonic acid group would likely participate in additional hydrogen bonding, creating layered or three-dimensional networks. The bromine atom could also contribute to the packing through halogen bonds, which are increasingly recognized as important directional intermolecular interactions. rsc.org

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules at an electronic level, offering insights that can be difficult to obtain experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

A DFT study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid using the B3LYP/6-311++G(d,p) level of theory provided insights into its reactivity through the analysis of these parameters. banglajol.info For this compound, the electron-withdrawing nature of both the bromo and sulfo groups is expected to significantly influence the electronic properties of the benzoic acid moiety. The MEP would likely show regions of negative potential around the oxygen atoms of the carboxylic and sulfonic acid groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and its calculated value can provide information about the molecule's stability and electronic transitions. banglajol.info

Table 2: Predicted Electronic Properties from Analogous DFT Studies

PropertyPredicted Characteristic for this compound
HOMO-LUMO Gap Expected to be influenced by the electron-withdrawing substituents, affecting reactivity.
Molecular Electrostatic Potential (MEP) Negative potential regions anticipated around the oxygen atoms of the COOH and SO₃H groups.
Atomic Charges Significant charge delocalization across the aromatic system and functional groups.

These predictions are based on general principles and DFT studies of similarly substituted benzoic acids. banglajol.infonih.govunamur.be

An MD simulation of this compound in a solvent like water would reveal the nature and lifetime of hydrogen bonds between the solute and solvent molecules, as well as between solute molecules themselves. Such simulations could predict the propensity for self-association and the formation of dimers or larger aggregates in solution, which are often precursors to nucleation and crystallization. nih.gov The simulations would also provide insights into the solvation shell around the molecule and how the different functional groups interact with the solvent environment. These computational studies are valuable for understanding how intermolecular forces govern the behavior of the molecule in solution and during phase transitions. nih.gov

Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For reactions involving this compound, such as electrophilic substitution or reactions at the carboxylic or sulfonic acid groups, computational chemistry can provide a detailed understanding of the reaction pathways.

For example, in sulfonation reactions, which are relevant to the synthesis of this compound, computational models can help identify the reactive species and the transition state structures. The process for the preparation of meta-sulfobenzoic acid involves the solution sulfonation of benzoic acid, and computational studies could model this electrophilic aromatic substitution reaction to determine the preferred site of substitution and the reaction energetics. google.com Similarly, for reactions where this compound is a reactant, computational modeling can predict the most likely reaction pathways and the influence of the bromo and sulfo substituents on the reactivity of the aromatic ring and the acid groups. nih.gov By mapping the potential energy surface, researchers can gain mechanistic insights that are crucial for optimizing reaction conditions and designing new synthetic routes.

Emerging Research Frontiers and Potential Applications

Design and Synthesis of Novel Functionalized Derivatives

The structural characteristics of 4-Bromo-2-sulfobenzoic acid allow for selective modifications at its functional groups, enabling the synthesis of a diverse library of novel derivatives. Research into analogous brominated benzoic acids demonstrates various synthetic strategies that could be applied to this compound.

The carboxylic acid and sulfonic acid groups offer sites for reactions such as esterification and amidation, while the carbon-bromine bond is amenable to substitution via cross-coupling reactions. For instance, related compounds like 4-Bromo-2-nitrobenzoic acid have been shown to undergo Negishi-type coupling reactions. sigmaaldrich.com Similarly, palladium-catalyzed cross-coupling reactions are common for bromobenzoic acids, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

These synthetic pathways can be used to create derivatives with tailored electronic, steric, and physicochemical properties for specific applications.

Table 1: Potential Synthetic Routes for Functionalized this compound Derivatives

Reaction Type Target Functional Group Potential Reagents Resulting Derivative Class
Esterification Carboxylic Acid (-COOH) Alcohols (e.g., Methanol (B129727), Ethanol) Carboxylate Esters
Amidation Carboxylic Acid (-COOH) Amines, Acyl Halides Carboxamides
Suzuki Coupling C-Br Bond Boronic Acids, Palladium Catalyst Biaryl Compounds
Negishi Coupling C-Br Bond Organozinc Reagents, Palladium Catalyst Alkylated/Arylated Benzoic Acids

Exploration in Advanced Materials Science Beyond Canonical MOFs

While substituted benzoic acids are well-known building blocks (linkers) for creating metal-organic frameworks (MOFs), the unique bifunctionality of this compound opens avenues for its use in other advanced materials. The presence of both a carboxylic acid and a strongly acidic sulfonic acid group makes it an attractive monomer for the synthesis of specialty polymers and coordination polymers with unique properties.

The sulfonic acid moiety can impart ion-exchange capabilities and enhance proton conductivity, making its derivatives potential candidates for the development of proton-exchange membranes (PEMs) for fuel cells. Furthermore, the entire molecule can be incorporated into polymer backbones or grafted onto surfaces to create functional materials with tailored hydrophilicity, thermal stability, and chemical resistance. These materials could find applications in separation technologies, sensing, and energy storage, extending the utility of this compound far beyond traditional crystalline solids.

Innovative Catalytic Systems and Methodologies

The inherent acidity of the sulfonic acid group (-SO₃H) in this compound suggests its potential as a Brønsted acid organocatalyst. Such catalysts are valued for their operational simplicity, lower toxicity, and reduced environmental impact compared to traditional mineral acids or metal-based catalysts.

This compound could serve as an efficient, homogeneous catalyst for a variety of acid-catalyzed organic reactions. Its solubility in different media can be tuned by converting the carboxylic acid to its salt or ester form, allowing for applications in diverse solvent systems. Moreover, immobilizing this compound or its derivatives onto solid supports like silica (B1680970) or polymers could lead to the development of robust, recyclable heterogeneous catalysts. These supported catalysts would combine the high reactivity of the sulfonic acid group with the practical advantages of easy separation and reuse, which is a key goal in sustainable chemistry.

Table 2: Potential Catalytic Applications of this compound

Catalytic Application Role of this compound Example Reaction
Esterification Brønsted Acid Catalyst Synthesis of esters from carboxylic acids and alcohols
Hydrolysis Brønsted Acid Catalyst Cleavage of esters or amides
Friedel-Crafts Alkylation/Acylation Lewis/Brønsted Acid Catalyst Formation of C-C bonds on aromatic rings

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